molecular formula C30H30CaO8 B1672520 Fenoprofen calcium CAS No. 71720-56-4

Fenoprofen calcium

Cat. No.: B1672520
CAS No.: 71720-56-4
M. Wt: 558.6 g/mol
InChI Key: LZPBLUATTGKZBH-UHFFFAOYSA-L
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Description

Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).
This compound is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase;  resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).

Mechanism of Action

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

This compound dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Pharmacokinetics

This compound dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .

Result of Action

The inhibition of prostaglandin synthesis by this compound dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .

Biochemical Analysis

Biochemical Properties

Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, this compound dihydrate can reduce inflammation and alleviate pain .

Cellular Effects

This compound dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen

Dosage Effects in Animal Models

In animal models, this compound dihydrate has shown promise against endometriosis-related pain

Metabolic Pathways

This compound dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of this compound dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .

Properties

CAS No.

71720-56-4

Molecular Formula

C30H30CaO8

Molecular Weight

558.6 g/mol

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate

InChI

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2

InChI Key

LZPBLUATTGKZBH-UHFFFAOYSA-L

SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2]

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2]

Appearance

Solid powder

boiling_point

168-171 °C @ 0.11 MM HG

Color/Form

VISCOUS OIL

melting_point

168-171

71720-56-4

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

31879-05-7 (Parent)
29679-58-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Slight (calcium salt)
8.11e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fenoprofen
Fenoprofen Calcium
Fenoprofen Dihydrate, Calcium Salt
Fenoprofen, Anhydrous, Calcium Salt
Nalfon
Nalgesic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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